1-(4-Bromobenzyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

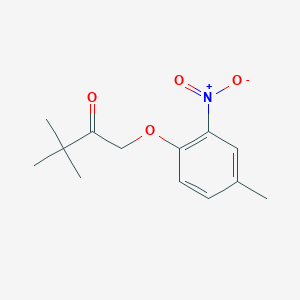

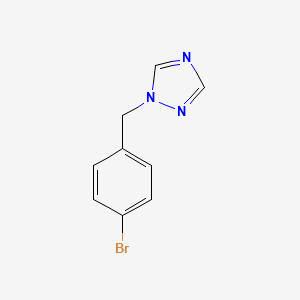

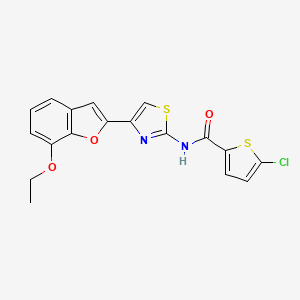

1-(4-Bromobenzyl)-1H-1,2,4-triazole, also known as 4-Bromobenzyl-1,2,4-triazole or BBT, is a synthetic organic compound that belongs to the triazole family of compounds. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and dimethylsulfoxide (DMSO). BBT is a useful reagent in organic synthesis, and has been used in a variety of scientific research applications, including biochemical and physiological studies.

Applications De Recherche Scientifique

I have conducted several searches to find detailed scientific research applications for “1-(4-Bromobenzyl)-1H-1,2,4-triazole”, but unfortunately, the specific details you requested are not readily available in the search results. The information provided mainly covers the chemical’s properties and availability from suppliers like Sigma-Aldrich , Ambeed , and BLD Pharm .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as glutathione s-transferase p . This enzyme plays a crucial role in the detoxification of harmful substances in the body.

Mode of Action

The bromobenzyl group could potentially undergo nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Inhibition of this enzyme can play an important role in the treatment of degenerative diseases, such as type-II diabetes mellitus .

Result of Action

Similar compounds have shown antioxidant activities and have been found to be effective against both gram-positive and gram-negative bacteria .

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRDIDKYYDTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-1H-1,2,4-triazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2949429.png)

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)

![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)

![2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2949436.png)

![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)